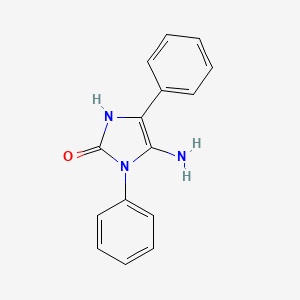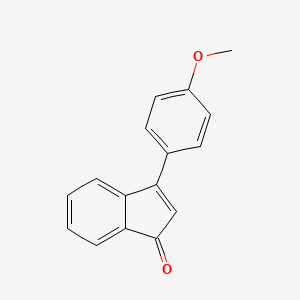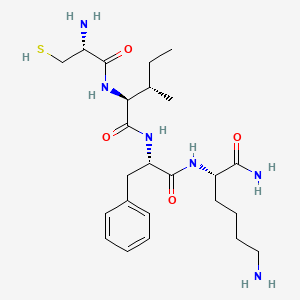![molecular formula C17H19NO2S B12528161 N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide CAS No. 666847-12-7](/img/structure/B12528161.png)
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide is a chemical compound that features a benzyl group, a hydroxyphenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide typically involves the reaction of benzylamine with 2-bromoethyl acetate, followed by the introduction of the 4-hydroxyphenylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-{2-[(4-methoxyphenyl)sulfanyl]ethyl}acetamide
- N-Benzyl-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
- N-Benzyl-N-{2-[(4-nitrophenyl)sulfanyl]ethyl}acetamide
Uniqueness
N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from similar compounds that have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
666847-12-7 |
|---|---|
Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-benzyl-N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C17H19NO2S/c1-14(19)18(13-15-5-3-2-4-6-15)11-12-21-17-9-7-16(20)8-10-17/h2-10,20H,11-13H2,1H3 |
InChI Key |
FGNDONDOMNZJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCSC1=CC=C(C=C1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

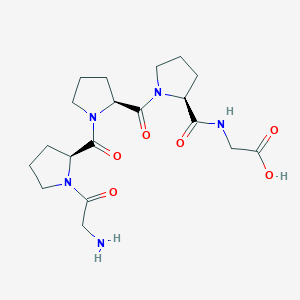

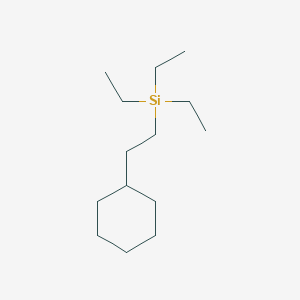
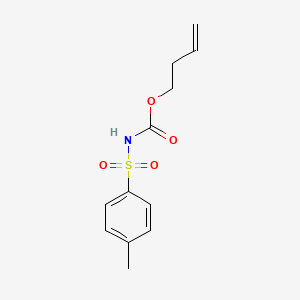
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
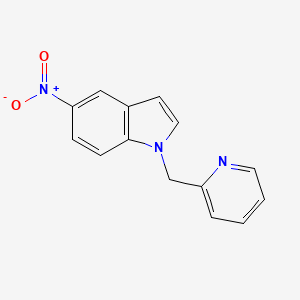
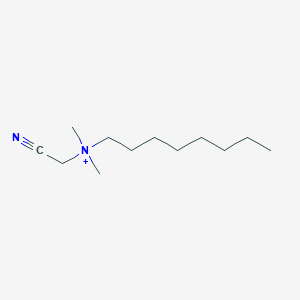
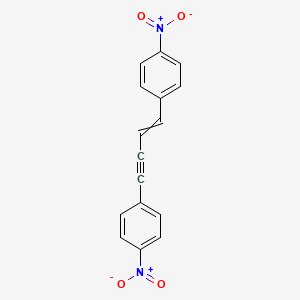
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
